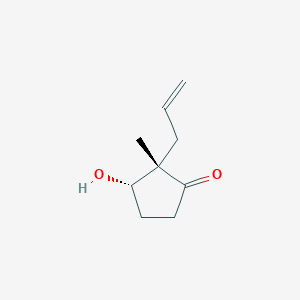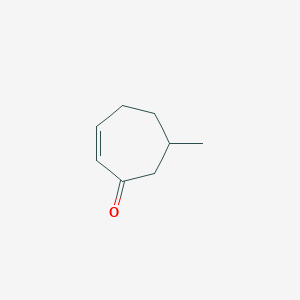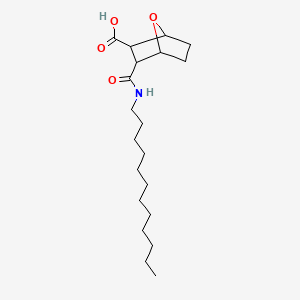
3-(Dodecylcarbamoyl)-7-oxabicyclo(2.2.1)heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dodecylcarbamoyl)-7-oxabicyclo(2.2.1)heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo(2.2.1)heptane family, which is known for its strained ring system and interesting chemical properties. The presence of a dodecylcarbamoyl group and an oxabicycloheptane ring makes this compound particularly intriguing for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylcarbamoyl)-7-oxabicyclo(2.2.1)heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo(2.2.1)heptane core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The resulting adduct is then subjected to various functionalization steps to introduce the dodecylcarbamoyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecylcarbamoyl)-7-oxabicyclo(2.2.1)heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
3-(Dodecylcarbamoyl)-7-oxabicyclo(2.2.1)heptane-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for the design of new pharmaceuticals.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dodecylcarbamoyl)-7-oxabicyclo(2.2.1)heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Norbornene: Another bicyclic compound with a double bond, making it more reactive in certain chemical reactions.
Norbornadiene: A bicyclic compound with two double bonds, offering different reactivity and applications compared to the target compound.
Uniqueness
The uniqueness of this compound lies in its combination of a strained bicyclic core with functional groups that impart specific chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
73806-04-9 |
|---|---|
Molecular Formula |
C20H35NO4 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-(dodecylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-14-21-19(22)17-15-12-13-16(25-15)18(17)20(23)24/h15-18H,2-14H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
AQAASXAXUUOAFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1C2CCC(C1C(=O)O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


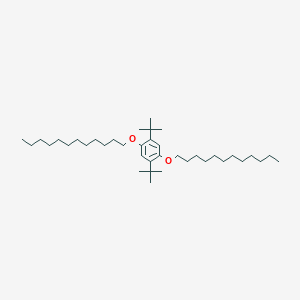
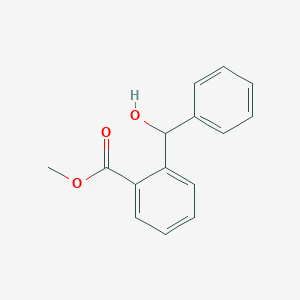
![Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium](/img/structure/B14462953.png)
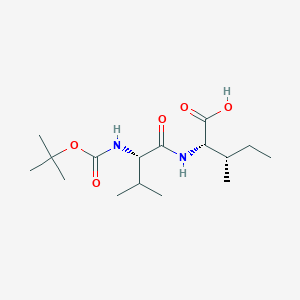
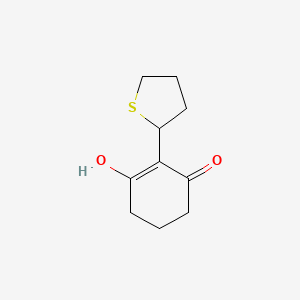
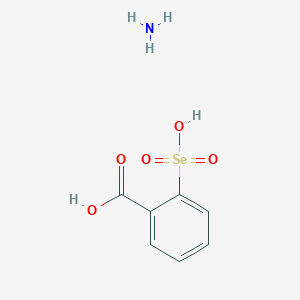

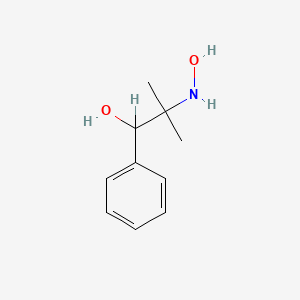

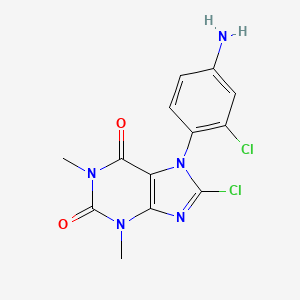
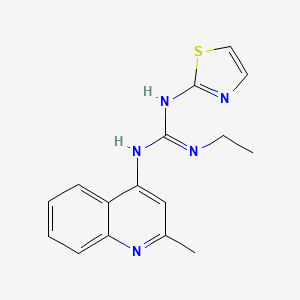
![3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine](/img/structure/B14463032.png)
